2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, including the formation of the pyrroloquinoxaline core and the introduction of the functional groups. The synthetic route typically starts with the preparation of the pyrroloquinoxaline core through a cyclization reaction. This is followed by the introduction of the amino group, the propan-2-yloxypropyl group, and the thiophen-2-ylmethyl group through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger molecules with extended conjugation.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other pyrroloquinoxaline derivatives, such as:
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also has a pyrroloquinoxaline core and shows similar biological activities.
2-amino-2-methylpropan-1-ol: Although structurally different, this compound shares some functional groups and chemical properties.
Indole derivatives: These compounds have a similar aromatic system and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)29-11-6-10-24-22(28)18-19-21(26-17-9-4-3-8-16(17)25-19)27(20(18)23)13-15-7-5-12-30-15/h3-5,7-9,12,14H,6,10-11,13,23H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKULARCJCZGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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